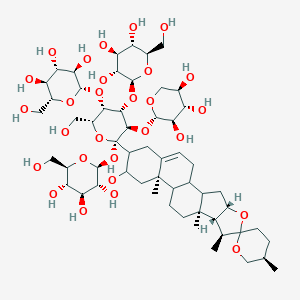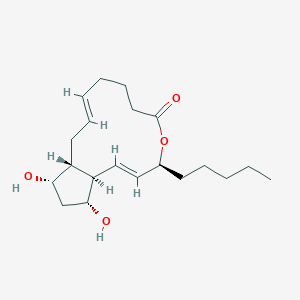
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a heterocyclic compound that has been widely used in scientific research. It is also known as DPO or 2,6-dimethyl-4-isopropylmorpholine. This compound has a unique chemical structure that makes it useful in various applications, including as a solvent, reagent, and intermediate in the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of DPO is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the morpholine ring. The isopropyl group on the oxazine ring also contributes to the reactivity of DPO.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of DPO. However, it has been reported to have low toxicity and is not considered to be a mutagen or carcinogen.
Advantages And Limitations For Lab Experiments
One advantage of using DPO in lab experiments is its high solubility in various organic solvents. This makes it a useful solvent in various chemical reactions. However, one limitation is that it is relatively expensive compared to other solvents.
Future Directions
There are several future directions for the use of DPO in scientific research. One potential application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. DPO can also be used as a starting material in the synthesis of new agrochemicals and natural products. Additionally, the use of DPO as a solvent in various chemical reactions can be further explored to improve the efficiency and selectivity of these reactions.
Conclusion
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a useful compound in scientific research due to its unique chemical structure and reactivity. It has been extensively used as a starting material in the synthesis of various compounds and as a solvent in various chemical reactions. Further research on the biochemical and physiological effects of DPO is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of DPO can be achieved through several methods. One common method is the reaction of 2,6-dimethyl-4-(2-hydroxyethyl)morpholine with isopropyl bromide in the presence of a base. Another method involves the reaction of 2,6-dimethyl-4-morpholino-1,3,5-triazine with isopropylamine.
Scientific Research Applications
DPO has been extensively used in scientific research, particularly in the field of organic chemistry. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. DPO has also been used as a solvent in various chemical reactions and as a reagent in the synthesis of heterocyclic compounds.
properties
CAS RN |
128595-28-8 |
|---|---|
Product Name |
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,6-dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine |
InChI |
InChI=1S/C9H17NO/c1-7(2)10-5-8(3)11-9(4)6-10/h5,7,9H,6H2,1-4H3 |
InChI Key |
AGRTWZOSZMLNSK-UHFFFAOYSA-N |
SMILES |
CC1CN(C=C(O1)C)C(C)C |
Canonical SMILES |
CC1CN(C=C(O1)C)C(C)C |
synonyms |
2H-1,4-Oxazine,3,4-dihydro-2,6-dimethyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)



